Cas no 134-49-6 (Morpholine,3-methyl-2-phenyl-)

Morpholine,3-methyl-2-phenyl- structure
Morpholine,3-methyl-2-phenyl- structure
Product Name:Morpholine,3-methyl-2-phenyl-
Numero CAS:134-49-6
MF:C11H15NO
MW:177.242902994156
CID:212917
PubChem ID:4762
Update Time:2025-04-19

Morpholine,3-methyl-2-phenyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • ***
    • 3-METHYL-2-PHENYLMORPHOLINE
    • Morpholine,3-methyl-2-phenyl-
    • 2-methyl-3-phenylmorpholine
    • 2-phenyl-3-methyl-morpholine
    • 3-Methyl-2-phenyl-morpholin
    • 3-methyl-2-phenyl-morpholine
    • Defenmetrazin
    • Fenmetrazin
    • Fenmetrazina
    • Oxazimedrine
    • Phenmetrazin
    • Phenmetrazine
    • Probese-P
    • Psychamine A 66
    • A-66
    • C07432
    • 2-Phenyl-3-methylmorpholine
    • AC-16023
    • DTXSID5023455
    • W-205439
    • OOBHFESNSZDWIU-UHFFFAOYSA-N
    • Fenmetrazina [INN-Spanish]
    • DEA No. 1631
    • 3-Methyl-2-phenyltetrahydro-2H-1,4-oxazine
    • Phenmetrazine [INN:BAN]
    • 134-49-6 (free)
    • AB07481
    • EINECS 205-143-4
    • 134-49-6
    • 2-Fenyl-3-methylmorfolin [Czech]
    • Dexphenmetrazine
    • NCGC00164535-02
    • NS00002554
    • AKOS003662804
    • CHEMBL1201208
    • HSDB 3156
    • Preludin
    • Morpholine, 3-methyl-2-phenyl-
    • Phenmetrazinum [INN-Latin]
    • CHEBI:8067
    • dl-2-Phenyl-3-methyltetrahydro-1,4-oxazine
    • Phenmetrazinum
    • NCGC00164535-01
    • BRN 0140490
    • 2-Fenyl-3-methylmorfolin
    • Q3329406
    • FT-0699580
    • DB00830
    • SCHEMBL33984
    • MDL: MFCD00864487
    • Inchi: 1S/C11H15NO/c1-9-11(13-8-7-12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3
    • Chiave InChI: OOBHFESNSZDWIU-UHFFFAOYSA-N
    • Sorrisi: O1CCNC(C)C1C1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 177.11500
  • Massa monoisotopica: 177.115364102g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 1
  • Complessità: 154
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 1.4
  • Superficie polare topologica: 21.3Ų

Proprietà sperimentali

  • Densità: 1.0290 (rough estimate)
  • Punto di ebollizione: bp12 138-140°; bp1 104°
  • Indice di rifrazione: 1.5302 (estimate)
  • PSA: 21.26000
  • LogP: 2.06480
Fornitori consigliati
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd